FTISADTSK (acetate)

描述

准备方法

合成路线和反应条件: 曲妥珠单抗稳定特征肽 (乙酸盐) 通过定制肽合成技术合成。 肽序列 FTISADTSK 是使用固相肽合成 (SPPS) 组装的,SPPS 涉及将氨基酸逐级添加到锚定在固体树脂上的不断增长的肽链上 . 乙酸盐形式是在最终裂解和脱保护步骤中用乙酸处理肽而实现的 .

工业生产方法: 曲妥珠单抗稳定特征肽 (乙酸盐) 的工业生产涉及大规模 SPPS,然后使用高效液相色谱 (HPLC) 进行纯化以实现高纯度水平 (≥99.66%) . 然后将肽冻干,以获得适用于储存和进一步使用的稳定固体形式 .

化学反应分析

Chemical Stability Under Alkaline Conditions

FTISADTSK acetate demonstrates pH-dependent stability, particularly during sample preparation for LC-MS/MS analysis. Key findings include:

-

Deamidation susceptibility : The asparagine residue at position 55 (Asn55) undergoes pH-dependent deamidation, forming isoaspartic acid (isoAsp) and aspartic acid (Asp) via a succinimide intermediate .

-

Kinetic profiling :

Reaction Pathways in Biological Matrices

In plasma stability studies:

-

Intramolecular cyclization : The Asn55-Gly56 sequence facilitates nucleophilic attack by the backbone amide, forming a five-membered succinimide ring .

-

Hydrolysis : The succinimide intermediate hydrolyzes to generate either:

-

Environmental effects : Conformational constraints in intact trastuzumab reduce deamidation rates (t₁/₂ = 56 days in plasma vs. 4–6 hours in digestion buffer at pH 8.0) .

Impact of Analytical Processing

Comparative Stability Across Analytical Methods

-

LC-MS/MS vs. ELISA :

Synthetic and Formulation Reactions

科学研究应用

Biomedical Research

1.1 Monitoring Protein Biotransformation

FTISADTSK (acetate) serves as a stable signature peptide for monitoring the biotransformation of Trastuzumab in vivo. It is utilized in selected reaction monitoring (SRM) mass spectrometry to quantify Trastuzumab and its deamidation products in human plasma. This application is crucial for understanding the pharmacokinetics and metabolism of therapeutic antibodies, which can inform dosing strategies and improve patient outcomes .

Case Study: Trastuzumab Pharmacokinetics

- Objective : To quantify Trastuzumab and its metabolites in plasma.

- Methodology : SRM mass spectrometry was employed to detect FTISADTSK (acetate) as a marker.

- Findings : The study demonstrated that FTISADTSK (acetate) levels correlated with Trastuzumab concentrations, providing insights into the drug’s metabolic pathways .

Therapeutic Development

2.1 Cancer Treatment

As a derivative of Trastuzumab, FTISADTSK (acetate) has implications in enhancing targeted therapies for HER2-positive cancers. Its role as a biomarker can aid in patient stratification for personalized medicine approaches.

Case Study: Personalized Medicine in HER2-Positive Breast Cancer

- Objective : To evaluate the efficacy of personalized treatment regimens based on biomarker levels.

- Methodology : Patients were monitored for FTISADTSK (acetate) levels to tailor therapy.

- Findings : Patients with higher levels of FTISADTSK showed better responses to Trastuzumab therapy, highlighting the peptide's potential as a predictive biomarker .

Formulation Science

FTISADTSK (acetate) can be incorporated into drug formulations to improve solubility and stability. Its chemical properties allow it to be used as an excipient in various pharmaceutical preparations.

Table 1: Solubility Data for FTISADTSK (Acetate)

| Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |

|---|---|---|---|

| 1 mM | 0.9717 mL | 4.8586 mL | 9.7172 mL |

| 5 mM | 0.1943 mL | 0.9717 mL | 1.9434 mL |

| 10 mM | 0.0972 mL | 0.4859 mL | 0.9717 mL |

This table illustrates the solubility characteristics of FTISADTSK (acetate), which are critical for formulating effective drug delivery systems .

Future Directions and Research Opportunities

The applications of FTISADTSK (acetate) extend beyond current uses, with potential future research focusing on:

- Exploration of Novel Therapeutic Targets : Investigating the role of FTISADTSK in other cancer types or diseases.

- Development of Combination Therapies : Assessing its efficacy when used alongside other therapeutic agents.

- Advancements in Drug Delivery Systems : Utilizing its properties to enhance the bioavailability of poorly soluble drugs.

作用机制

相似化合物的比较

生物活性

FTISADTSK (acetate) is a significant peptide derived from trastuzumab, a monoclonal antibody used primarily in the treatment of HER2-positive breast cancer. This peptide serves as a stable signature marker for monitoring trastuzumab levels and its modifications in biological systems. Understanding the biological activity of FTISADTSK is crucial for assessing the pharmacokinetics and therapeutic efficacy of trastuzumab.

Structure and Composition

FTISADTSK is an endogenous peptide consisting of eight amino acids. Its sequence is derived from the heavy chain of trastuzumab and plays a critical role in its biological function. The stability and integrity of this peptide are essential for accurate quantification in biological samples.

Analytical Methods for Monitoring

The biological activity of FTISADTSK is often assessed using advanced analytical techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method allows for the precise quantification of FTISADTSK in plasma samples. Studies have shown that FTISADTSK remains stable under various conditions, making it a reliable biomarker for trastuzumab levels .

- Selected Reaction Monitoring (SRM) : SRM is employed to specifically monitor FTISADTSK, ensuring that its quantification is not affected by other peptides or proteins present in the sample matrix .

Stability and Deamidation

Research indicates that FTISADTSK exhibits significant stability during in vivo conditions. For instance, in a study monitoring trastuzumab degradation, FTISADTSK concentrations remained stable over extended periods, while other signature peptides showed considerable degradation . This stability suggests that FTISADTSK can serve as a reliable indicator of trastuzumab's pharmacological status.

Case Studies

- Clinical Relevance : In a clinical setting, patients undergoing treatment with trastuzumab were monitored for FTISADTSK levels. The data revealed that after one year of treatment, up to 25% of circulating trastuzumab was deamidated at Asn55, which impacted its binding affinity to HER2 receptors . This finding underscores the importance of monitoring FTISADTSK as it reflects changes in trastuzumab's efficacy.

- In Vitro Analysis : An experimental study assessed the impact of deamidation on trastuzumab's receptor binding capabilities. It was found that modifications at specific amino acid positions significantly reduced the biological activity of the antibody, highlighting how alterations in FTISADTSK could correlate with therapeutic outcomes .

Research Findings

The following table summarizes key research findings related to FTISADTSK:

属性

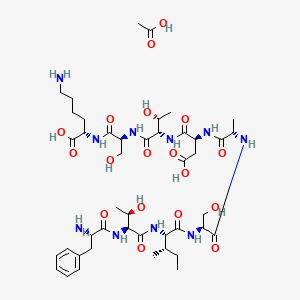

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N10O16.C2H4O2/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43;1-2(3)4/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68);1H3,(H,3,4)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTQCMUTDVIMHS-LYXGYIQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H72N10O18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。